4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
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Description
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a chemical compound with the molecular formula C12H11N3O . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is complex, as suggested by its name. The compound contains a pyrrolo[1,2-a]quinoxaline core, which is a bicyclic system composed of a pyrrole ring fused with a quinoxaline ring . The “4-Oxo” indicates the presence of a carbonyl group at the 4th position of the fused ring system, and the “7-carbonitrile” suggests a nitrile group at the 7th position .Physical And Chemical Properties Analysis
4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a solid substance . It has a molecular weight of 232.24 . The compound should be stored at room temperature . Its melting point is 250° C .Scientific Research Applications
.
Organic Synthesis
As a building block in organic synthesis , this compound is involved in creating complex molecules. Its stable structure allows for modifications that can lead to the development of new pharmaceuticals or materials .
Environmental Testing
In environmental testing, this compound’s reactivity is exploited to detect and quantify pollutants. Its sensitivity to certain contaminants makes it an excellent choice for developing assays that monitor environmental health .
Drug Discovery
In the field of drug discovery , researchers use this compound to synthesize potential drug candidates. Its molecular backbone can be incorporated into larger, biologically active molecules that may act as therapeutic agents .
Chemical Education
This compound is also used in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students learning about heterocyclic chemistry and nitrile reactions .
Biochemical Assays
Lastly, it plays a role in biochemical assays where it may be used as a substrate or inhibitor in enzymatic studies. Its interaction with enzymes can reveal important insights into enzyme mechanisms and kinetics .
properties
IUPAC Name |
4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-7-8-3-4-10-9(6-8)14-12(16)11-2-1-5-15(10)11/h3-4,6,11H,1-2,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSZJQLCGQWYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327525 |
Source
|
Record name | 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
1008859-21-9 |
Source
|
Record name | 4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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